(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid
CAS No.: 84236-26-0
Cat. No.: VC21150252
Molecular Formula: C14H13BrO3
Molecular Weight: 309.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84236-26-0 |
|---|---|
| Molecular Formula | C14H13BrO3 |
| Molecular Weight | 309.15 g/mol |
| IUPAC Name | (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1 |
| Standard InChI Key | JZRWXNBIQCMXSU-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O |
| SMILES | CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O |
| Canonical SMILES | CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O |
Introduction
(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid is a complex organic compound featuring a naphthalene ring substituted with a bromine atom, a methoxy group, and an alpha-methyl group attached to an acetic acid moiety. Its unique structure contributes to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Synthesis and Production
The synthesis of (S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid typically involves multiple steps, including bromination, methoxylation, and acylation reactions. These processes require specific reagents and catalysts to ensure the desired stereochemistry and high yield of the final product. Industrial production may utilize large-scale synthesis techniques such as continuous flow reactors to optimize efficiency and reduce costs.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and creating derivatives with different functional groups.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups or modifies existing ones. | Potassium permanganate |
| Reduction | Removes oxygen atoms or adds hydrogen atoms to the compound. | Lithium aluminum hydride |
| Substitution | Replaces one functional group with another, such as halogen exchange or methoxylation. | Sodium methoxide |
Biological Activities and Research Findings
(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid exhibits significant biological activities, particularly in the fields of cancer and antimicrobial research.
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Anticancer Properties: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to known anticancer agents. It effectively inhibits cell proliferation at micromolar concentrations.
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Antimicrobial Activity: Preliminary studies suggest potential antifungal activity against certain fungal strains, showing results comparable to standard antifungal agents.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid | Anticancer, Antifungal | 10 | Microtubule disruption |
| 5-Bromo-6-methoxy-naphthalene-1-acetic acid | Moderate Anticancer | 15 | Receptor inhibition |
| 6-Methoxy-alpha-methylnaphthalene-1-acetic acid | Low Anticancer | 25 | Enzyme modulation |
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